2-Bromo-6-(methoxycarbonyl)benzoic acid
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Overview
Description
2-Bromo-6-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H7BrO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 2-position and a methoxycarbonyl group at the 6-position. This compound is often used in organic synthesis and research due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that this compound is used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
In the context of the Suzuki–Miyaura coupling reaction, 2-Bromo-6-(methoxycarbonyl)benzoic acid likely participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that the compound plays a role in the suzuki–miyaura coupling reaction, which is a key process in the synthesis of various organic compounds .
Pharmacokinetics
Given its use in chemical reactions, it can be inferred that its bioavailability would be influenced by factors such as its physical form, purity, and storage conditions .
Result of Action
Its role in the suzuki–miyaura coupling reaction suggests that it contributes to the formation of new carbon–carbon bonds, facilitating the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of this compound are likely influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction in which it participates is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action may be robust across a range of reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(methoxycarbonyl)benzoic acid typically involves the bromination of 6-(methoxycarbonyl)benzoic acid. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions usually require controlled temperatures to ensure selective bromination at the 2-position of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety during the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(methoxycarbonyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxycarbonyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: 2-Bromo-6-(hydroxymethyl)benzoic acid.
Oxidation: 2-Bromo-6-(carboxy)benzoic acid.
Scientific Research Applications
2-Bromo-6-(methoxycarbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(methoxycarbonyl)benzoic acid
- 2-Bromo-5-(methoxycarbonyl)benzoic acid
- 2-Chloro-6-(methoxycarbonyl)benzoic acid
Uniqueness
2-Bromo-6-(methoxycarbonyl)benzoic acid is unique due to the specific positioning of the bromine and methoxycarbonyl groups on the benzene ring. This unique structure imparts distinct chemical reactivity and properties, making it valuable in various synthetic applications. The presence of both electron-withdrawing (bromine) and electron-donating (methoxycarbonyl) groups allows for selective reactions and functionalization, which is not always possible with other similar compounds.
Properties
IUPAC Name |
2-bromo-6-methoxycarbonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO4/c1-14-9(13)5-3-2-4-6(10)7(5)8(11)12/h2-4H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJZCJPXZZKUNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912457-18-2 |
Source
|
Record name | 2-Bromo-6-(methoxycarbonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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